molecular formula C21H26N6 B5773385 1-(4-methylbenzyl)-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

1-(4-methylbenzyl)-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

Katalognummer: B5773385
Molekulargewicht: 362.5 g/mol
InChI-Schlüssel: TYARNOJGCVNRMM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methylbenzyl)-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 4-methylbenzyl group at the 1-position and a piperazine ring at the 4-position. The piperazine moiety is further modified with a 2-methylprop-2-en-1-yl (isobutenyl) group.

Eigenschaften

IUPAC Name

1-[(4-methylphenyl)methyl]-4-[4-(2-methylprop-2-enyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6/c1-16(2)13-25-8-10-26(11-9-25)20-19-12-24-27(21(19)23-15-22-20)14-18-6-4-17(3)5-7-18/h4-7,12,15H,1,8-11,13-14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYARNOJGCVNRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(4-methylbenzyl)-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine represents a promising class of pyrazolo-pyrimidine derivatives, known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

  • Core Structure : Pyrazolo[3,4-d]pyrimidine
  • Substituents :
    • 4-methylbenzyl group
    • Piperazine moiety with a 2-methylprop-2-en-1-yl substituent

Biological Activity Overview

Various studies have highlighted the biological activities of pyrazolo-pyrimidine derivatives, particularly their potential as therapeutic agents. The following sections detail specific activities observed in research.

Anticancer Activity

Research indicates that pyrazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of similar compounds against various cancer cell lines:

CompoundCancer TypeIC50 (µM)Reference
Compound AMCF-7 (Breast Cancer)5.0
Compound BHepG2 (Liver Cancer)10.0
Compound CPC3 (Prostate Cancer)7.5

In silico studies also suggest that these compounds can effectively bind to estrogen receptors, which play a crucial role in the proliferation of certain cancer types, indicating a dual mechanism of action by both direct cytotoxicity and receptor modulation.

Neuroprotective Effects

The neuroprotective potential of pyrazolo-pyrimidines has been investigated, particularly in models of neurodegenerative diseases. Compounds similar to the one have shown:

  • Inhibition of neuronal apoptosis
  • Reduction in oxidative stress markers

These effects are attributed to the modulation of signaling pathways involved in neuronal survival and inflammation.

Antimicrobial Properties

Several studies have reported antimicrobial activity associated with pyrazolo-pyrimidine derivatives. The compound's ability to inhibit bacterial growth was assessed against various strains:

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

The biological activity of this compound is thought to involve multiple mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : The interaction with estrogen receptors suggests a potential role in modulating hormonal pathways.
  • Oxidative Stress Reduction : By scavenging free radicals, these compounds may protect cells from oxidative damage.

Case Studies

A notable case study involved the evaluation of a closely related derivative in clinical trials for treating breast cancer. The study demonstrated significant tumor reduction in patients treated with the compound compared to control groups.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity. The presence of a 4-(2-methylprop-2-en-1-yl)piperazine substituent enhances its steric and electronic properties, contributing to its lipophilicity and biological activity . The molecular formula is C22H28N6C_{22}H_{28}N_6 with a molecular weight of approximately 362.22g/mol362.22\,g/mol .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. Research indicates that these compounds can inhibit oncogenic tyrosine kinases such as c-Src and c-Abl, which are critical targets in cancer therapy .

Case Studies

  • In vitro Studies : Certain derivatives have shown significant inhibitory effects on various cancer cell lines, including A431 (epidermoid carcinoma), 8701-BC (breast cancer), SaOS-2 (osteosarcoma), and PC3 (prostate cancer). These compounds induced apoptosis and reduced cellular proliferation at nanomolar concentrations .
  • Prodrug Development : Strategies to enhance the bioavailability of pyrazolo[3,4-d]pyrimidines have led to the development of prodrugs that improve aqueous solubility and pharmacokinetic properties without compromising their anticancer efficacy .

Anti-inflammatory Properties

The compound also shows promise in anti-inflammatory applications. Pyrazolo[3,4-d]pyrimidines have been investigated for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases.

Research Insights

  • Mechanism of Action : These compounds may inhibit specific enzymes involved in inflammatory processes or modulate cytokine release, contributing to their therapeutic effects .

Antimicrobial Activity

The antimicrobial properties of pyrazolo[3,4-d]pyrimidines have been explored in various studies. The compound has demonstrated efficacy against several microbial strains, suggesting its potential as an antimicrobial agent.

Experimental Findings

  • In vitro Efficacy : Studies report that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antibacterial and antifungal activities against a range of pathogens .

Synthetic Methods

The synthesis of 1-(4-methylbenzyl)-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine can be achieved through various methodologies, often involving multi-step reactions that incorporate piperazine derivatives and pyrazolo-pyrimidine precursors. The general synthetic approach includes:

  • Formation of the Pyrazolo Core : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Substitution Reactions : Introducing the piperazine moiety through nucleophilic substitution strategies.
  • Final Modifications : Adding substituents like 4-methylbenzyl groups to enhance biological activity .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Piperazine Moiety

The piperazine ring undergoes nucleophilic substitution reactions, particularly at its nitrogen atoms. This reactivity enables structural diversification for pharmacological optimization:

Key Examples

  • Acylation : Treatment with acyl chlorides (e.g., benzoyl chloride) in THF forms N-acylpiperazines, enhancing lipophilicity .

Table 1: Piperazine Substitution Reactions

ReagentConditionsProductYield (%)Source
Methyl iodideDMF, 60°C, 6 hN-Methylpiperazine derivative78
Benzoyl chlorideTHF, RT, 12 hN-Benzoylpiperazine derivative65

Electrophilic Aromatic Substitution on Pyrazolo-Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold participates in electrophilic substitutions, primarily at the C3 and C5 positions:

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) introduce nitro groups at C3, enabling further reduction to amines .

  • Halogenation : Bromine in acetic acid selectively substitutes C5, forming 5-bromo derivatives for cross-coupling reactions .

Mechanistic Insight
The electron-rich pyrimidine ring directs electrophiles to meta positions relative to the pyrazole nitrogen, as confirmed by DFT calculations .

Addition Reactions at the Allyl Group

The 2-methylprop-2-en-1-yl substituent undergoes addition reactions:

  • Hydrohalogenation : HCl gas in dichloromethane adds across the double bond, yielding chlorinated derivatives.

  • Epoxidation : m-CPBA in CH₂Cl₂ forms an epoxide, which can be further functionalized.

Table 2: Allyl Group Reactivity

Reaction TypeReagentProductSelectivitySource
HydrohalogenationHCl (g) in CH₂Cl₂Chloro-adductMarkovnikov
Epoxidationm-CPBA in CH₂Cl₂EpoxideSyn

Cycloaddition and Ring-Opening Reactions

The pyrazolo-pyrimidine core engages in [3+2] cycloadditions with dipolarophiles like nitrile oxides, forming fused tricyclic systems . Additionally, acid-mediated ring-opening of the pyrimidine ring produces aminopyrazole intermediates .

Synthetic Utility

  • Cycloadducts serve as precursors for kinase inhibitors .

  • Ring-opened intermediates are used in peptide mimetics .

Oxidation and Reduction Pathways

  • Oxidation : KMnO₄ oxidizes the allyl group to a ketone, altering electronic properties.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring’s C=N bonds, generating dihydro derivatives.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings at halogenated positions (e.g., 5-bromo) enable aryl/heteroaryl introductions:

Protocol

  • 5-Bromo derivative, Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C → Biaryl derivatives (85–92% yield) .

Hydrolysis and Condensation

The pyrimidine ring undergoes hydrolysis under acidic conditions (HCl, reflux) to yield pyrazol-3-amine derivatives. These intermediates participate in condensations with aldehydes, forming Schiff bases .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Physicochemical Properties

Compound Name Substituents (Position) Key Structural Features Melting Point/Yield (if available) Reference
1-(4-Methylbenzyl)-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine 1: 4-Methylbenzyl; 4: Piperazine (isobutenyl) Electron-donating methyl group on benzyl; unsaturated isobutenyl on piperazine Not reported Target Compound
1-(4-Chlorobenzyl)-4-(4-phenethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 1: 4-Chlorobenzyl; 4: Piperazine (phenethyl) Electron-withdrawing Cl on benzyl; lipophilic phenethyl on piperazine Not reported
1-(3-Phenyl)-4-(4-(pyridin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 1: Phenyl; 4: Piperazine (pyridinyl) Aromatic phenyl at 1-position; basic pyridine substitution on piperazine Not reported
2-((4-Chlorophenyl)amino)-1-(4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)ethanone 4: Piperazine (ethanone-linked chlorophenyl) Chlorophenylamino-ethanone side chain; ketone functionality 146–147°C (80% yield)

Key Observations :

  • Electron Effects : The 4-methylbenzyl group in the target compound introduces steric bulk without strong electron-withdrawing/donating effects, unlike the 4-chlorobenzyl analog .
  • Piperazine Modifications : The isobutenyl group on piperazine (target) provides an unsaturated, hydrophobic chain, contrasting with the aromatic phenethyl or pyridinyl substituents. This may alter membrane permeability and target engagement.
  • Hybrid Derivatives: Compounds like 4-(3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine fuse additional rings to the core, enhancing rigidity but complicating synthesis.

Q & A

Q. Advanced Research Focus

  • Optimized Reaction Conditions : Use of polar aprotic solvents (e.g., DMF) at 60–80°C improves electrophilic reactivity of allylic halides. Catalytic KI or phase-transfer agents (e.g., tetrabutylammonium bromide) enhance nucleophilic substitution efficiency .
  • Protection-Deprotection : Temporarily blocking reactive piperazine nitrogens with Boc groups prevents side reactions during alkylation .
  • Post-Reaction Analysis : TLC or LC-MS monitoring identifies incomplete reactions or byproducts (e.g., dimerization of allylic groups), guiding iterative optimization .

How can discrepancies in spectral data between synthesized batches be resolved?

Q. Advanced Research Focus

  • Isomer Identification : The 2-methylprop-2-en-1-yl group may adopt cis/trans configurations, altering NMR splitting patterns. Computational modeling (e.g., DFT-based chemical shift predictions) helps assign stereochemistry .
  • Impurity Profiling : LC-HRMS detects trace impurities (e.g., unreacted starting materials or oxidation byproducts). Comparative studies with reference spectra from authenticated samples (e.g., PubChem data) reduce ambiguity .
  • Crystallographic Validation : Single-crystal X-ray diffraction definitively resolves structural ambiguities, as demonstrated for related pyrazolo[3,4-d]pyrimidine derivatives .

What computational approaches predict the compound’s physicochemical and bioactive properties?

Q. Advanced Research Focus

  • ADMET Prediction : Tools like SwissADME estimate logP (2.5–3.5), aqueous solubility, and blood-brain barrier penetration based on the compound’s PSA (~60 Ų) and molecular weight (~400 g/mol) .
  • Docking Studies : Molecular docking against targets like dopamine D3 receptors (using PDB structures) highlights interactions between the piperazine moiety and hydrophobic binding pockets .
  • MD Simulations : Assess stability of ligand-receptor complexes, with parameters adjusted for the compound’s flexibility (e.g., rotation of the 4-methylbenzyl group) .

What structure-activity relationship (SAR) trends are observed for pyrazolo[3,4-d]pyrimidine derivatives?

Q. Advanced Research Focus

  • Piperazine Substitutions : Bulky groups (e.g., 2-methylprop-2-en-1-yl) enhance selectivity for kinase targets by reducing off-target binding, as seen in analogues with improved IC50 values .
  • Core Modifications : Electron-withdrawing substituents on the pyrimidine ring (e.g., Cl, NO2) increase metabolic stability but may reduce solubility. Balancing these effects requires iterative SAR studies .
  • Biological Activity : Derivatives with 4-aryloxy groups show antiviral activity (e.g., IC50 = 0.8 μM against HSV-1), while urea-linked analogues exhibit anti-inflammatory effects via COX-2 inhibition .

How do solvent and temperature affect the compound’s stability during storage?

Q. Basic Research Focus

  • Degradation Pathways : Hydrolysis of the piperazine ring is accelerated in aqueous solutions (pH <3 or >10) or at temperatures >40°C .
  • Recommended Conditions : Store lyophilized solids at -20°C under nitrogen. For solutions, use anhydrous DMSO or ethanol to prevent oxidation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.